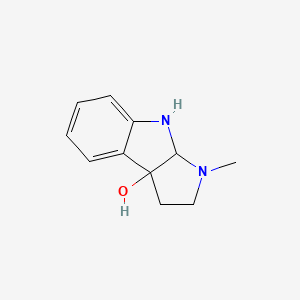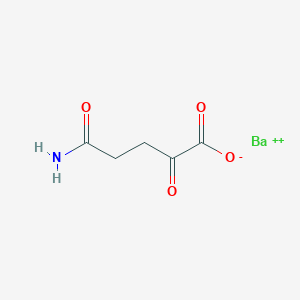
SODIUM HYDROSULFIDE HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium Hydrosulfide Hydrate is a hydrated inorganic salt of sodium . It participates in the synthesis of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide .
Synthesis Analysis
One laboratory synthesis entails treatment of sodium ethoxide (NaOEt) with hydrogen sulfide: NaOCH2CH3 + H2S → NaSH . An alternative method involves the reaction of sodium with hydrogen sulfide .Molecular Structure Analysis
This compound has a molecular formula of HNaOS . Its average mass is 74.078 Da and its monoisotopic mass is 73.980232 Da . At temperatures above 360 K, NaSH adopts the NaCl structure, which implies that the HS− behaves as a spherical anion owing to its rapid rotation, leading to equal occupancy of eight equivalent positions .Chemical Reactions Analysis
Sodium Hydrosulfide crystals undergo hydrolysis, a chemical reaction that breaks them down. During this process, Sodium Hydrosulfide breaks down into Sodium Hydroxide (NaOH) and Sodium Sulfide (Na2S), both essential elements .Physical And Chemical Properties Analysis
This compound is a light yellow flake . It has a melting point of 52-54 °C . It is highly alkaline with a pH range of 11.5 to 12.5 . The liquid solution is typically yellow to dark green in color and has a strong hydrogen sulfide (rotten egg) odor .Mechanism of Action
Safety and Hazards
Sodium Hydrosulfide Hydrate is classified as Acute Toxicity, Oral (Category 3), H301, Skin Corrosion (Category 1B), H314, and Short-term (acute) aquatic hazard (Category 1), H400 . It is toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dusts or mists, avoid contacting with skin and eye, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
properties
CAS RN |
140650-84-6 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
56.06 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

